molecular formula C16H11ClO B11449750 (2E)-2-(4-chlorobenzylidene)-2,3-dihydro-1H-inden-1-one

(2E)-2-(4-chlorobenzylidene)-2,3-dihydro-1H-inden-1-one

Cat. No.: B11449750
M. Wt: 254.71 g/mol
InChI Key: WCCMOJFVRKHFBN-UKTHLTGXSA-N
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Description

(2E)-2-[(4-Chlorophenyl)methylidene]-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indanones It is characterized by the presence of a chlorophenyl group attached to a methylidene moiety, which is further connected to a dihydroindenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4-Chlorophenyl)methylidene]-2,3-dihydro-1H-inden-1-one typically involves the condensation of 4-chlorobenzaldehyde with 2,3-dihydro-1H-inden-1-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in an appropriate solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of (2E)-2-[(4-Chlorophenyl)methylidene]-2,3-dihydro-1H-inden-1-one can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated purification systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(4-Chlorophenyl)methylidene]-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2E)-2-[(4-Chlorophenyl)methylidene]-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-2-[(4-Chlorophenyl)methylidene]-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: This compound is structurally similar but contains a methoxy group instead of a chlorophenyl group.

    Phenethylamine: A simpler structure lacking the indanone moiety.

    2-Phenylethylamine hydrochloride: Another related compound with different functional groups.

Uniqueness

(2E)-2-[(4-Chlorophenyl)methylidene]-2,3-dihydro-1H-inden-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenyl group and indanone structure make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H11ClO

Molecular Weight

254.71 g/mol

IUPAC Name

(2E)-2-[(4-chlorophenyl)methylidene]-3H-inden-1-one

InChI

InChI=1S/C16H11ClO/c17-14-7-5-11(6-8-14)9-13-10-12-3-1-2-4-15(12)16(13)18/h1-9H,10H2/b13-9+

InChI Key

WCCMOJFVRKHFBN-UKTHLTGXSA-N

Isomeric SMILES

C\1C2=CC=CC=C2C(=O)/C1=C/C3=CC=C(C=C3)Cl

Canonical SMILES

C1C2=CC=CC=C2C(=O)C1=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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